molecular formula C13H16N2 B052368 1-(Piperidin-4-yl)-1H-indole CAS No. 118511-81-2

1-(Piperidin-4-yl)-1H-indole

Cat. No.: B052368
CAS No.: 118511-81-2
M. Wt: 200.28 g/mol
InChI Key: RQEDXUKWSYJDPG-UHFFFAOYSA-N
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Description

1-(Piperidin-4-yl)-1H-indole is a heterocyclic compound that features both an indole and a piperidine ring The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring The piperidine ring is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Piperidin-4-yl)-1H-indole can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-piperidone with indole in the presence of a suitable catalyst can yield this compound. The reaction conditions typically involve heating the reactants in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like crystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions: 1-(Piperidin-4-yl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur on the indole ring, where reagents like halogens or nitro groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products:

    Oxidation: Oxidized derivatives such as indole-2-carboxylic acid.

    Reduction: Reduced derivatives like 1-(Piperidin-4-yl)-1H-indoline.

    Substitution: Halogenated indoles or nitroindoles.

Scientific Research Applications

1-(Piperidin-4-yl)-1H-indole has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

    Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Comparison with Similar Compounds

Uniqueness: 1-(Piperidin-4-yl)-1H-indole is unique due to its dual ring structure, combining the properties of both indole and piperidine rings. This combination allows for versatile chemical reactivity and potential biological activity, making it a valuable compound in various fields of research and industry.

Biological Activity

1-(Piperidin-4-yl)-1H-indole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity, supported by empirical data, case studies, and research findings.

Chemical Structure

The chemical structure of this compound consists of an indole ring fused with a piperidine moiety. This structural configuration is significant as it influences the compound's interaction with various biological targets.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Anticancer Properties : Studies have shown that derivatives of this compound can significantly inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MCF-7 (HER2-positive breast cancer) at low concentrations (IC50 values ranging from 6.25 µM to 25 µM) .
  • Enzyme Inhibition : The compound has been reported to act as an enzyme inhibitor, potentially modulating pathways involved in cell growth and survival .
  • Receptor Modulation : It has been noted for its ability to modulate receptor activities, particularly in the context of serotonin receptors, which are crucial for various neurological functions .

The biological activity of this compound is largely attributed to its interaction with specific proteins and enzymes. For instance:

  • Cytotoxicity Against Cancer Cells : The compound interacts with key proteins such as PI3K and CDK4, which play vital roles in cancer cell proliferation and survival. This interaction may lead to the inhibition of tumor growth and progression .
  • Immune Modulation : Compounds similar to this compound have been shown to modulate immune responses by inhibiting cathepsin S activity, potentially offering therapeutic benefits in autoimmune diseases .

Case Studies

Several studies have documented the efficacy of this compound in various experimental settings:

  • Anticancer Activity : In vitro studies demonstrated that at concentrations as low as 6.25 µM, certain derivatives significantly decreased cell viability in MDA-MB-231 cells. These findings suggest a promising avenue for developing new anticancer therapies based on this compound .
  • Enzyme Inhibition Studies : Research indicated that the compound could inhibit specific enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound across different studies.

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-2316.25
AnticancerMCF-725
Enzyme InhibitionVarious EnzymesNot specified
Receptor ModulationSerotonin ReceptorsNot specified

Properties

IUPAC Name

1-piperidin-4-ylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-2-4-13-11(3-1)7-10-15(13)12-5-8-14-9-6-12/h1-4,7,10,12,14H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEDXUKWSYJDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40555741
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118511-81-2
Record name 1-(Piperidin-4-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40555741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A glacial acetic acid (15 mL) solution containing Pd(OH)2 /C and 1-benzyl-4-(1-indolyl)-piperidine was placed under an H2 atmosphere. The reaction temperature was raised to 80° C. After 1 hour, the reaction was cooled to room temperature and filtered. The filtrate was made basic (pH 8-9) with saturated NaHCO3, and extracted with methylene chloride. The extract was washed with water, dried, and concentrated. This material was sufficiently pure for further reactions giving 1.09 g (80% yield) of the title compound.
Name
1-benzyl-4-(1-indolyl)-piperidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the synthesis method described in the paper for 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide?

A1: The paper describes a synthesis method for 1-{1-[2-(7-methoxy-2,2-dimethyl-4-oxochroman-8-yl)ethyl]piperidin-4-yl}-N-methyl-1H-indole-6-carboxamide that is claimed to be advantageous from a commercial standpoint []. This implies that the described method is potentially more efficient, cost-effective, and/or scalable compared to other existing methods. This is crucial for potential applications requiring large-scale production of this specific 1-(Piperidin-4-yl)-1H-indole derivative.

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